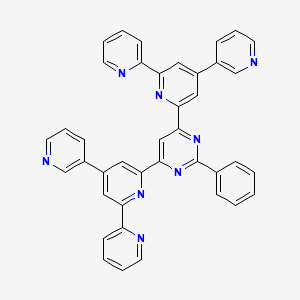
2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core with multiple pyridine substituents. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with a pyrimidine core under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where pyridine rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or antitumor effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-pyridyl)pyridine: Another pyridine-substituted pyrimidine with similar structural features.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A tetrazine derivative with pyridine substituents.
Pyridazine-bridged cationic diiridium complexes: Complexes featuring pyridazine and pyridine ligands
Uniqueness
2-Phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine is unique due to its specific arrangement of pyridine rings and the resulting electronic and steric properties.
Properties
CAS No. |
425368-14-5 |
|---|---|
Molecular Formula |
C40H26N8 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
2-phenyl-4,6-bis(6-pyridin-2-yl-4-pyridin-3-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C40H26N8/c1-2-10-27(11-3-1)40-47-38(36-22-30(28-12-8-16-41-25-28)20-34(45-36)32-14-4-6-18-43-32)24-39(48-40)37-23-31(29-13-9-17-42-26-29)21-35(46-37)33-15-5-7-19-44-33/h1-26H |
InChI Key |
FDWJRUIMOFRPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=N3)C4=CC=CC=N4)C5=CN=CC=C5)C6=CC(=CC(=N6)C7=CC=CC=N7)C8=CN=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
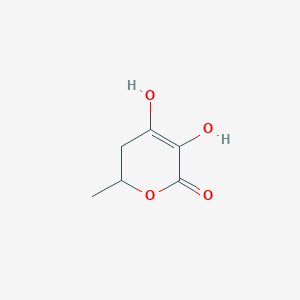
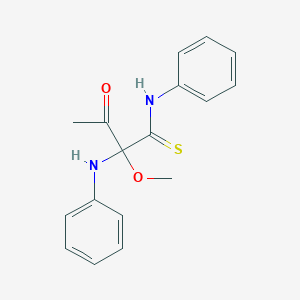
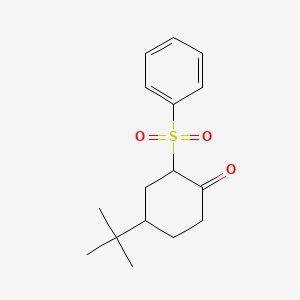
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
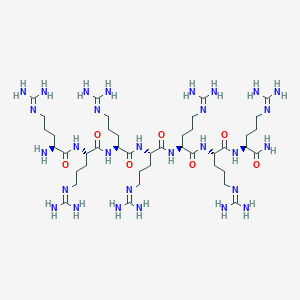

![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)
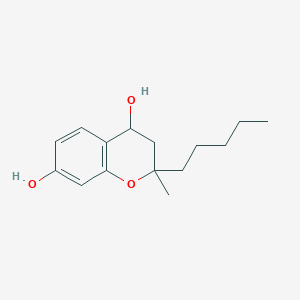
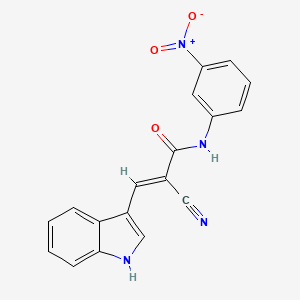
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
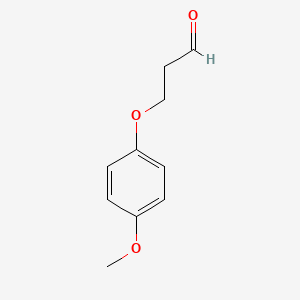
![2-(5-Methylthiophen-2-yl)-5-[5-[5-(5-methylthiophen-2-yl)-4-octylthiophen-2-yl]thiophen-2-yl]-3-octylthiophene](/img/structure/B14236888.png)
![1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea](/img/structure/B14236906.png)
